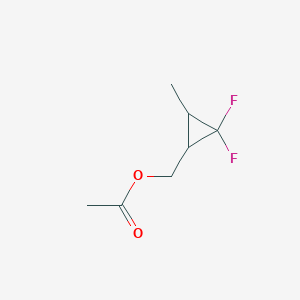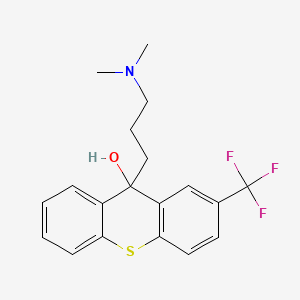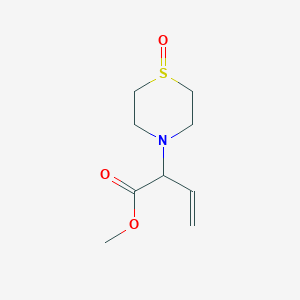
Methyl 2-(1-oxidothiomorpholino)but-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1-oxidothiomorpholino)but-3-enoate is an organic compound that features a thiomorpholine ring with an oxidized sulfur atom and a but-3-enoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-oxidothiomorpholino)but-3-enoate typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting a suitable amine with a sulfur-containing reagent under controlled conditions.
Oxidation of the Sulfur Atom: The sulfur atom in the thiomorpholine ring is oxidized using an oxidizing agent such as hydrogen peroxide or a peracid.
Esterification: The final step involves the esterification of the oxidized thiomorpholine with but-3-enoic acid or its derivatives under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(1-oxidothiomorpholino)but-3-enoate undergoes various chemical reactions, including:
Oxidation: Further oxidation of the sulfur atom can occur under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiomorpholine derivatives with reduced sulfur oxidation state.
Substitution: Various substituted thiomorpholine and ester derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1-oxidothiomorpholino)but-3-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(1-oxidothiomorpholino)but-3-enoate involves its interaction with molecular targets such as enzymes and receptors. The oxidized sulfur atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(bromomethyl)but-3-enoate: Similar ester group but different substituents.
Methyl 2-oxobut-3-enoate: Similar ester group but lacks the thiomorpholine ring.
Methyl 3-[(tributylstannyl)methyl]but-3-enoate: Similar ester group but different substituents.
Uniqueness
Methyl 2-(1-oxidothiomorpholino)but-3-enoate is unique due to the presence of the oxidized thiomorpholine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H15NO3S |
|---|---|
Molekulargewicht |
217.29 g/mol |
IUPAC-Name |
methyl 2-(1-oxo-1,4-thiazinan-4-yl)but-3-enoate |
InChI |
InChI=1S/C9H15NO3S/c1-3-8(9(11)13-2)10-4-6-14(12)7-5-10/h3,8H,1,4-7H2,2H3 |
InChI-Schlüssel |
IPFPUBSKHHCIBI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C=C)N1CCS(=O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


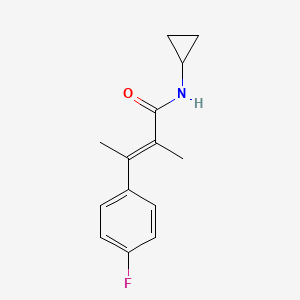
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-[(2-aminoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B15200651.png)

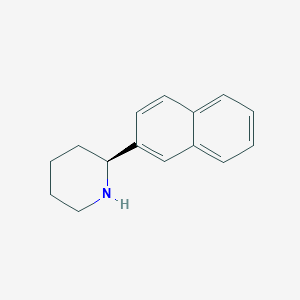
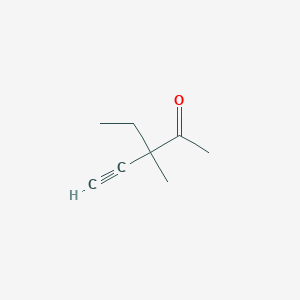
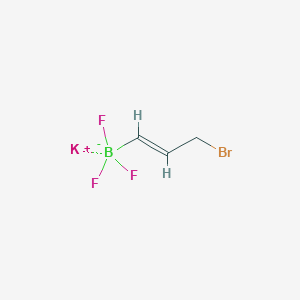
![6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol](/img/structure/B15200695.png)
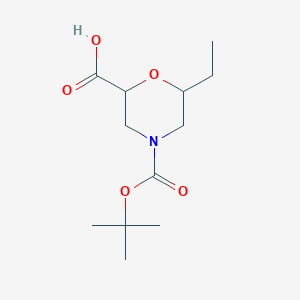
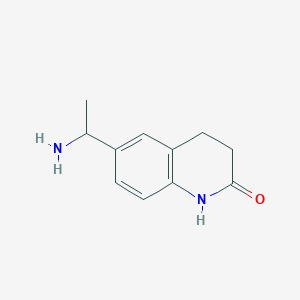

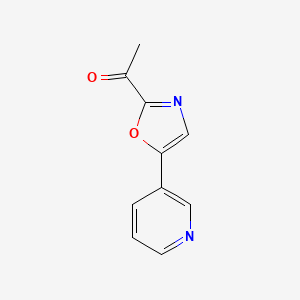
![(2Z)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B15200719.png)
